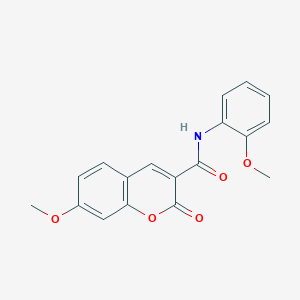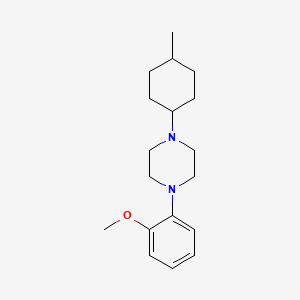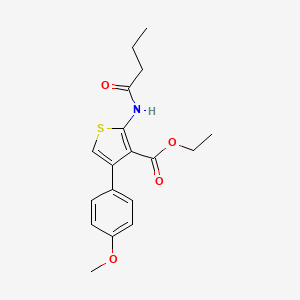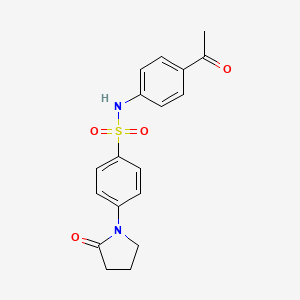
7-methoxy-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-methoxy-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide, also known as MOCCA, is a synthetic compound that has been extensively studied for its potential use in scientific research. MOCCA is a member of the chromene family of compounds, which have been shown to have a variety of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
Mécanisme D'action
The mechanism of action of 7-methoxy-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in cancer cell growth and survival. 7-methoxy-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. 7-methoxy-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has also been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
7-methoxy-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. 7-methoxy-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the development of inflammation and cancer. 7-methoxy-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which protect cells from oxidative stress and damage.
Avantages Et Limitations Des Expériences En Laboratoire
7-methoxy-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has several advantages for lab experiments, including its potent anticancer activity, its ability to induce apoptosis in cancer cells, and its relatively simple synthesis method. However, 7-methoxy-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on 7-methoxy-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide, including the development of more efficient and scalable synthesis methods, the investigation of its potential use in combination with other anticancer agents, and the exploration of its potential use in other areas of scientific research, such as neurodegenerative diseases and inflammation. Additionally, further studies are needed to determine the optimal dosage and toxicity profile of 7-methoxy-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide for use in clinical trials.
Méthodes De Synthèse
7-methoxy-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide can be synthesized using a simple and efficient method that involves the reaction of 7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid with 2-methoxyaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified using column chromatography to obtain pure 7-methoxy-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide.
Applications De Recherche Scientifique
7-methoxy-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its potential use in scientific research, particularly in the field of cancer research. 7-methoxy-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to have potent anticancer activity against a variety of cancer cell lines, including breast, lung, and prostate cancer cells. 7-methoxy-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a key mechanism for the treatment of cancer.
Propriétés
IUPAC Name |
7-methoxy-N-(2-methoxyphenyl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO5/c1-22-12-8-7-11-9-13(18(21)24-16(11)10-12)17(20)19-14-5-3-4-6-15(14)23-2/h3-10H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWDCVPNBWJXNLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-methoxy-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,4-dimethoxyphenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5851923.png)
![methyl 2-({[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]acetyl}amino)benzoate](/img/structure/B5851927.png)

amino]ethanol](/img/structure/B5851951.png)
![2-[(2,4-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5851967.png)


![isobutyl [5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5851989.png)
![2-chloro-5-[(3,4-dichlorobenzoyl)amino]benzamide](/img/structure/B5852001.png)

![2-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5852014.png)

